TSHR Antagonism Potency in Human Receptors: Head-to-Head with SYD5115
In a functional antagonist assay using human TSHR expressed in HEK293 cells, the target compound inhibited cAMP production with an IC50 of 82 nM [1]. This places it at a potency comparable to the well-characterized oral TSHR antagonist SYD5115, which has a reported hTSHR IC50 of 62 nM in the same assay format . While the difference is marginal (1.3-fold), the target compound provides a structurally distinct chemotype, which is valuable for structure-activity relationship (SAR) studies and for screening collections where chemical diversity is key to identifying a clinical candidate.
| Evidence Dimension | hTSHR Antagonist IC50 (cAMP inhibition) |
|---|---|
| Target Compound Data | 82 nM |
| Comparator Or Baseline | SYD5115: 62 nM |
| Quantified Difference | 1.3-fold (SYD5115 is nominally more potent) |
| Conditions | Human TSHR expressed in HEK293 cells; 2 h incubation; Eu-cAMP tracer-based TR-FRET assay [1] |
Why This Matters
This quantifies the compound's potency relative to a key reference molecule, allowing researchers to choose between structural novelty and marginal potency gains.
- [1] BindingDB. (2025). Assay ID 50018949: Antagonist activity at human TSHR expressed in HEK293 cells. Retrieved May 2026. View Source
